2-(2-Fluoro-3,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(2-Fluoro-3,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound featuring a pinacol boronate ester core (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) attached to a fluorinated and methyl-substituted aromatic ring. The fluorine atom at the ortho position (C2) and methyl groups at the meta (C3) and para (C4) positions on the phenyl ring create a sterically hindered and electronically unique structure. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl motifs in pharmaceuticals and materials science. Its stability under ambient conditions and compatibility with diverse reaction media make it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C14H20BFO2 |
|---|---|
Molecular Weight |
250.12 g/mol |
IUPAC Name |
2-(2-fluoro-3,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H20BFO2/c1-9-7-8-11(12(16)10(9)2)15-17-13(3,4)14(5,6)18-15/h7-8H,1-6H3 |
InChI Key |
PTNGIJZHNVJOGC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C)C)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-3,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-fluoro-3,4-dimethylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or toluene
Temperature: Room temperature to reflux
Catalyst: None required
Dehydrating Agent: Molecular sieves or anhydrous magnesium sulfate
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of automated systems also reduces the risk of contamination and improves the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-3,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or boronates.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The fluoro-dimethylphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or THF.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., Grignard reagents) in appropriate solvents.
Major Products Formed
Oxidation: Boronic acids or boronates
Reduction: Borohydrides
Substitution: Halogenated or alkylated derivatives
Scientific Research Applications
2-(2-Fluoro-3,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of boron-containing drugs for cancer therapy and other medical applications.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-3,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily based on its ability to form stable complexes with various molecular targets. The boron atom in the dioxaborolane ring can interact with nucleophiles, such as hydroxyl or amino groups, leading to the formation of boronate esters or amides. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, thereby exerting therapeutic or biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 2-(2-Fluoro-3,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are best contextualized by comparing it with analogous pinacol boronate esters. Key differences lie in substituent patterns, electronic effects, and applications.
Table 1: Structural and Functional Comparison
*Calculated based on analogous structures.
Key Insights :
Substituent Effects: Fluorine Position: The 2-fluoro group in the target compound induces steric crowding and electronic deactivation at the ortho position, reducing unwanted side reactions in cross-couplings compared to 4-fluoro analogs (e.g., CAS 903895-56-7), which exhibit symmetric electronic effects . Methyl Groups: The 3,4-dimethyl substitution enhances steric protection of the boron atom, improving stability relative to mono-methylated analogs (e.g., CAS 1352733-99-3) .
Reactivity in Cross-Couplings :
- The target compound’s steric profile slows transmetalation steps in Suzuki reactions compared to less hindered derivatives (e.g., 2-(4-fluorobenzyl)-...), but increases selectivity for coupling at less hindered positions .
- Chlorinated analogs (e.g., CAS 2121513-78-6) exhibit higher electrophilicity, enabling faster oxidative addition but requiring stricter anhydrous conditions .
Applications :
- Pharmaceuticals : The target compound’s stability and regioselectivity make it ideal for synthesizing indazole-based drug candidates (cf. ’s dichloro-dimethoxy derivative used in anticancer agents) .
- Materials Science : Methoxy-substituted analogs (e.g., CAS 1218790-19-2) are preferred for fluorescent probes due to extended π-conjugation, whereas the target’s fluorine may enhance metabolic stability in bioactive molecules .
Biological Activity
Chemical Identity
- IUPAC Name: 2-(2-Fluoro-3,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- CAS Number: 1189042-70-3
- Molecular Formula: CHBFNO
- Molecular Weight: 267.06 g/mol
This compound belongs to the class of dioxaborolanes, which are known for their applications in medicinal chemistry and as intermediates in organic synthesis.
Dioxaborolanes exhibit unique biological activities primarily due to their ability to form reversible covalent bonds with biomolecules. The presence of the boron atom enables these compounds to interact with nucleophiles such as amino acids and nucleotides. This interaction can influence enzyme activity and cellular signaling pathways.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of various dioxaborolane derivatives. For instance, compounds similar to this compound have shown promise in inhibiting tumor growth in vitro and in vivo. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation.
Case Studies
- Study on Antiproliferative Effects : A study explored the effects of dioxaborolanes on human cancer cell lines. The results indicated that compounds with similar structures significantly reduced cell viability in breast and prostate cancer models through apoptosis induction.
- Enzyme Inhibition : Another investigation focused on the inhibition of carbonic anhydrase by dioxaborolanes. The study found that these compounds could effectively inhibit enzyme activity, suggesting a potential role in managing conditions like glaucoma and certain types of cancer.
Pharmacokinetics
The pharmacokinetic profile of dioxaborolanes indicates moderate absorption and distribution characteristics. Studies suggest that these compounds have a favorable half-life and metabolic stability, which enhances their potential as therapeutic agents.
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
